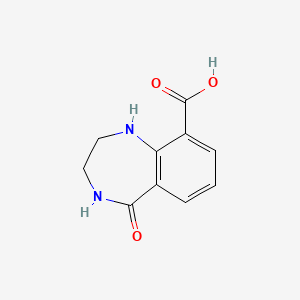

5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid

描述

属性

IUPAC Name |

5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9-6-2-1-3-7(10(14)15)8(6)11-4-5-12-9/h1-3,11H,4-5H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTABKJOMHQVDBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N1)C(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an o-phenylenediamine derivative with a suitable carboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow chemistry techniques can be employed to enhance the yield and purity of the product. Additionally, the use of automated reactors and advanced purification methods such as crystallization and chromatography can further optimize the production process.

化学反应分析

Types of Reactions

5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized benzodiazepine derivatives.

科学研究应用

Pharmacological Applications

The compound exhibits several pharmacological properties that make it a subject of interest in various fields:

Anxiolytic Effects

Research indicates that 5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid acts as a positive allosteric modulator at gamma-aminobutyric acid (GABA) receptors. This interaction enhances the inhibitory effects of GABA in the central nervous system, leading to anxiolytic properties. Studies have shown significant reductions in anxiety-like behaviors in animal models when administered at specific dosages .

Sedative Properties

Similar to other benzodiazepines, this compound may promote sedation and muscle relaxation. Its sedative effects are attributed to its ability to modulate GABAergic transmission, making it a candidate for treating insomnia and other sleep disorders .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves cyclization reactions between appropriate precursors under acidic conditions. Common methods include:

- Cyclization of o-phenylenediamine with keto acids : This reaction is facilitated by solvents such as ethanol or methanol and catalysts like hydrochloric or sulfuric acid.

- Industrial Production : The industrial synthesis is optimized for higher yields and purity using continuous flow reactors and advanced purification techniques like chromatography .

Case Studies and Research Findings

Several studies have highlighted the compound's potential therapeutic applications:

GABA Receptor Modulation

A study demonstrated that this compound effectively binds to GABA(A) receptors. The binding affinity and efficacy were assessed through various in vitro assays .

Therapeutic Potential

Research has explored its use in treating anxiety disorders. Animal studies indicated that the compound significantly reduces anxiety-like behaviors when administered at therapeutic doses .

Comparative Studies

Comparative analyses with other benzodiazepines suggest that this compound may provide similar anxiolytic benefits with potentially fewer side effects. This positions it as a candidate for further clinical exploration .

| Activity | Description |

|---|---|

| Anxiolytic | Modulates GABA receptors; reduces anxiety-like behaviors in animal models |

| Sedative | Promotes sedation; potential treatment for insomnia |

| Antibacterial | Limited studies suggest potential antibacterial properties |

作用机制

The mechanism of action of 5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to influence GABAergic signaling is a key aspect of its mechanism.

相似化合物的比较

Similar Compounds

Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

Clonazepam: Known for its anticonvulsant and muscle relaxant properties.

Uniqueness

5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines

生物活性

5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid is a member of the benzodiazepine family, which is characterized by its diverse pharmacological properties. This compound has garnered attention for its potential biological activities, including anxiolytic, sedative, and anticonvulsant effects. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:

- Cyclization of aniline derivatives with cyclic anhydrides.

- Oxidation and reduction reactions to modify functional groups.

Synthetic Routes

| Step | Reagents | Conditions |

|---|---|---|

| Cyclization | Aniline derivatives + Cyclic anhydrides | Methanol/Ethanol; Catalysts like methanesulfonic acid |

| Oxidation | Potassium permanganate | Acidic or neutral conditions |

| Reduction | Sodium borohydride | Methanol/Ethanol |

These methods allow for the production of various derivatives that can be further evaluated for biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several significant biological activities:

- Antibacterial and Antifungal Activity : Compounds related to this benzodiazepine have shown effectiveness against a range of bacterial and fungal strains.

- Psychotropic Effects : Some derivatives have been studied for their psychotropic activity in animal models. However, certain derivatives exhibited high toxicity with limited therapeutic effects compared to classical benzodiazepines like diazepam .

The mechanism of action primarily involves interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABA's inhibitory effects, these compounds can produce anxiolytic and sedative effects. This interaction modulates ion channels and neurotransmitter release pathways .

Study on Antimicrobial Activity

A study highlighted the antimicrobial properties of 5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine derivatives against various pathogens. The results demonstrated significant inhibition zones in agar diffusion tests against both Gram-positive and Gram-negative bacteria.

Psychotropic Activity Evaluation

In a comparative study involving several benzodiazepine derivatives:

- Test Subjects : Mice were administered various doses.

- Findings : While some showed anxiolytic properties at lower doses, others exhibited high toxicity levels without significant therapeutic benefits .

In Vitro Studies on Cancer Cell Lines

Recent investigations into the growth inhibition properties of benzodiazepine derivatives revealed that certain compounds could selectively inhibit tumorigenic cell growth without affecting non-tumorigenic cells. This selectivity suggests potential applications in targeted cancer therapies .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

- Methodology :

- Multi-step synthesis : Begin with a benzodiazepine precursor (e.g., tetrahydrobenzodiazepine) and introduce the carboxylic acid moiety at position 9 via selective oxidation or carboxylation.

- Optimization : Use polar aprotic solvents (e.g., DMSO) for improved solubility, and employ catalysts like hexafluoroacetone for regioselective oxidation, as demonstrated in analogous oxazolidinone syntheses .

- Yield enhancement : Monitor reaction progress via TLC/HPLC and adjust temperature (room temperature to 80°C) to minimize side products.

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃NO₃ | |

| Molecular Weight | 171.20 g/mol |

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzodiazepine core and carboxylic acid group (e.g., δ ~170 ppm for COOH in ¹³C NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 172.0974).

- HPLC-PDA : Use C18 columns with a water-acetonitrile gradient (0.1% formic acid) for purity assessment (>95% by area normalization).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine derivatives across different in vitro models?

- Methodology :

- Standardized Assays : Use identical cell lines (e.g., HEK293 or HepG2) and normalize protocols (e.g., ATP levels for viability assays).

- Meta-Analysis : Compare data from studies using analogous compounds (e.g., 5-oxo-1,2,4-triazyne derivatives in avian models ).

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under controlled conditions to isolate compound-specific effects from model variability.

Q. What methodologies are recommended for investigating the metabolic stability and in vivo pharmacokinetics of this benzodiazepine derivative?

- Methodology :

- Metabolic Profiling : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites.

- Pharmacokinetic Studies : Administer the compound in rodent models (e.g., intravenous/oral) and measure plasma half-life (t₁/₂) and bioavailability (AUC₀–24h).

- Tissue Distribution : Radiolabel the compound (¹⁴C or ³H) and quantify accumulation in target organs.

Q. What computational approaches can predict the interaction mechanisms between this compound and potential enzymatic targets (e.g., DPP-IV)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to DPP-IV’s active site, referencing triazine-based inhibitors as templates .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD < 2 Å).

- QSAR Modeling : Develop predictive models using descriptors like logP and topological polar surface area (TPSA).

Data Contradiction Analysis

Q. Why do studies on structurally similar 5-oxo derivatives show variability in hematological effects (e.g., RBC count vs. immune response)?

- Analysis :

- Species-Specific Responses : For example, 5-oxo-1,2,4-triazyne increased RBC counts in turkeys but showed minimal immune modulation , suggesting divergent pathways in different biological systems.

- Dosage Dependency : Lower doses may selectively target erythrocyte precursors, while higher doses activate stress-related immune pathways.

- Resolution : Conduct cross-species dose-ranging studies with parallel hematological and cytokine profiling.

Experimental Design Recommendations

Q. How should researchers design in vivo toxicity studies for this compound while mitigating confounding stress factors?

- Methodology :

- Stress Mitigation : Include control groups with antioxidants (e.g., vitamin C or trans-resveratrol) to isolate compound-induced effects from stress artifacts .

- Endpoint Selection : Measure corticosterone (stress marker) and malonyl dialdehyde (oxidative stress) alongside compound-specific toxicity markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。